2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
- The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom.
- Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- It naturally occurs in Vitamin B1 (thiamine) , which plays a crucial role in energy release from carbohydrates and normal nervous system function.
- Thiazole serves as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Thiazole: (or 1,3-thiazole) is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole heterocycles family, which also includes imidazoles and oxazoles.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for the compound you mentioned are not readily available in the literature I have access to. research articles and patents might provide more detailed information.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
- Thiazole derivatives exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects.
- Specific applications in chemistry, biology, medicine, and industry would require further investigation.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. understanding its molecular targets and pathways would be crucial for further research.
Comparison with Similar Compounds
- While I don’t have a direct comparison for this specific compound, it’s essential to explore related thiazole derivatives.
- Similar compounds include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine , and Tiazofurin (an antineoplastic drug) .
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H18N4O4S/c1-25-12-4-2-11(3-5-12)6-8-21-15(23)13(19-17(21)24)10-14(22)20-16-18-7-9-26-16/h2-5,7,9,13H,6,8,10H2,1H3,(H,19,24)(H,18,20,22) |
InChI Key |
JSUOCLGLWBRPMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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